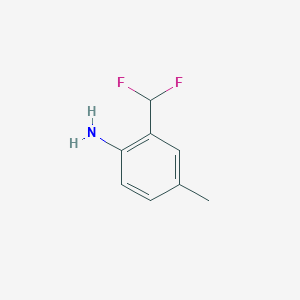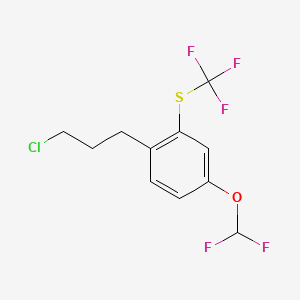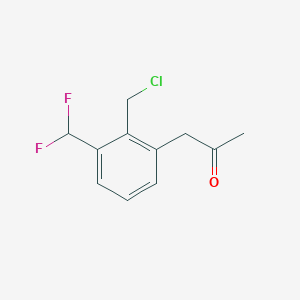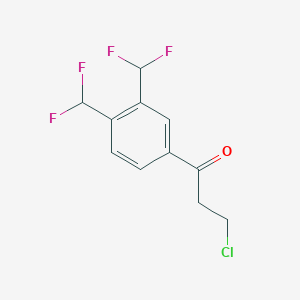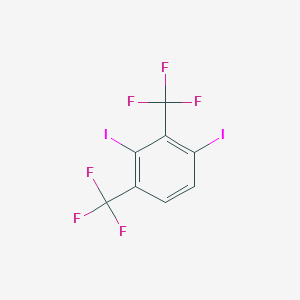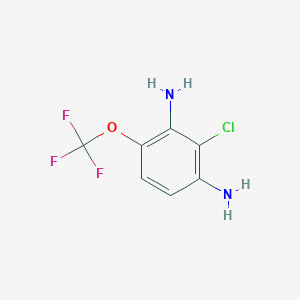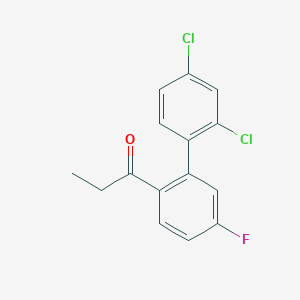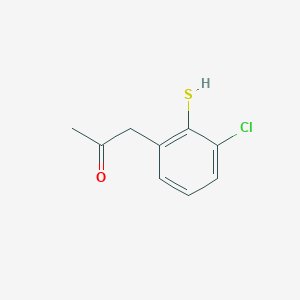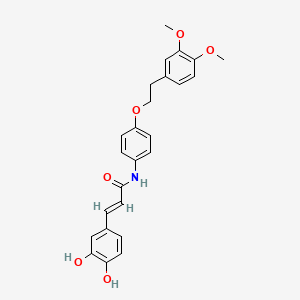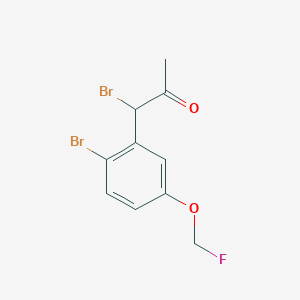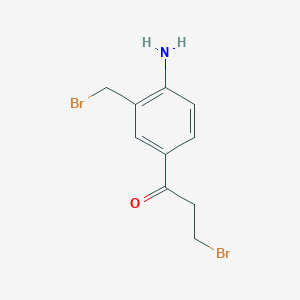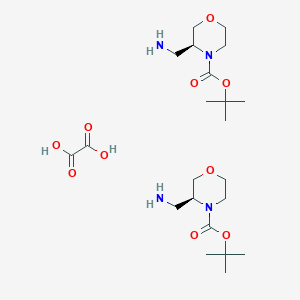
(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hemioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-BOC-3-AMINOMETHYL-MORPHOLINE HEMIOXALATE is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a morpholine ring substituted with an aminomethyl group and protected by a tert-butoxycarbonyl (BOC) group. The hemioxalate salt form enhances its stability and solubility, making it suitable for various synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-BOC-3-AMINOMETHYL-MORPHOLINE HEMIOXALATE typically involves multiple steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a substitution reaction, often using formaldehyde and a suitable amine.
Protection with BOC Group: The amino group is then protected using tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine.
Formation of Hemioxalate Salt: Finally, the hemioxalate salt is formed by reacting the BOC-protected compound with oxalic acid.
Industrial Production Methods
Industrial production of (S)-4-BOC-3-AMINOMETHYL-MORPHOLINE HEMIOXALATE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-4-BOC-3-AMINOMETHYL-MORPHOLINE HEMIOXALATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted morpholine derivatives, which can be further utilized in synthetic and medicinal chemistry.
Scientific Research Applications
(S)-4-BOC-3-AMINOMETHYL-MORPHOLINE HEMIOXALATE has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound serves as a building block for the development of biologically active molecules.
Medicine: It is utilized in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-4-BOC-3-AMINOMETHYL-MORPHOLINE HEMIOXALATE involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The BOC group provides protection during synthetic processes, ensuring the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
(S)-4-BOC-3-AMINOMETHYL-PIPERIDINE HEMIOXALATE: Similar structure but with a piperidine ring.
(S)-4-BOC-3-AMINOMETHYL-PYRROLIDINE HEMIOXALATE: Contains a pyrrolidine ring instead of morpholine.
Uniqueness
(S)-4-BOC-3-AMINOMETHYL-MORPHOLINE HEMIOXALATE is unique due to its morpholine ring, which imparts distinct chemical and biological properties. The presence of the BOC group enhances its stability, making it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C22H42N4O10 |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(aminomethyl)morpholine-4-carboxylate;oxalic acid |
InChI |
InChI=1S/2C10H20N2O3.C2H2O4/c2*1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11;3-1(4)2(5)6/h2*8H,4-7,11H2,1-3H3;(H,3,4)(H,5,6)/t2*8-;/m00./s1 |
InChI Key |
OSTYSECWYZMKTJ-QXGOIDDHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@@H]1CN.CC(C)(C)OC(=O)N1CCOC[C@@H]1CN.C(=O)(C(=O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CN.CC(C)(C)OC(=O)N1CCOCC1CN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-4-oxobutanoic acid](/img/structure/B14056392.png)

![2-[4-(4-methylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14056412.png)
